REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[C:11]([F:18])[CH:10]=2)[N:5]=[CH:4][N:3]=1.O.[Cl-].[NH4+]>C(O)C.CN(C)C=O.[Fe]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([O:8][C:6]2[CH:7]=[C:2]([Cl:1])[N:3]=[CH:4][N:5]=2)=[CH:10][C:11]=1[F:18] |f:2.3|
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Name
|
|
Quantity
|
9.726 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1)OC1=CC(=C(C=C1)[N+](=O)[O-])F
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1 hour at 100° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
The insoluble portion was removed
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Type
|
WASH
|
Details
|
to washing with ethyl acetate
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and water
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Type
|
WASH
|
Details
|
The separated organic layer was washed with water and brine in that order
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the residue was dried under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OC2=NC=NC(=C2)Cl)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.204 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |